molecular formula C26H29N3O5S2 B11643716 N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide

N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide

Cat. No.: B11643716
M. Wt: 527.7 g/mol
InChI Key: IKXGJYRQQPOJKY-UHFFFAOYSA-N
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Description

N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors .

Preparation Methods

The synthesis of N2-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide typically involves multiple steps, including the sulfonation of aromatic compounds and subsequent amide formation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum hydride can convert sulfonamides to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for the introduction of various functional groups. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts.

Scientific Research Applications

N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N2-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways and lead to the desired therapeutic effects .

Comparison with Similar Compounds

N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide can be compared with other sulfonamide compounds, such as:

Properties

Molecular Formula

C26H29N3O5S2

Molecular Weight

527.7 g/mol

IUPAC Name

2-(N-(4-methylphenyl)sulfonylanilino)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C26H29N3O5S2/c1-21-10-14-25(15-11-21)36(33,34)29(23-8-4-2-5-9-23)20-26(30)27-22-12-16-24(17-13-22)35(31,32)28-18-6-3-7-19-28/h2,4-5,8-17H,3,6-7,18-20H2,1H3,(H,27,30)

InChI Key

IKXGJYRQQPOJKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C4=CC=CC=C4

Origin of Product

United States

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